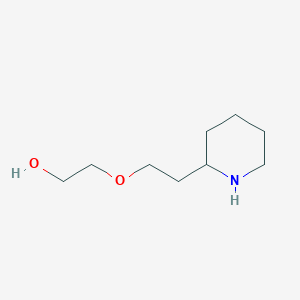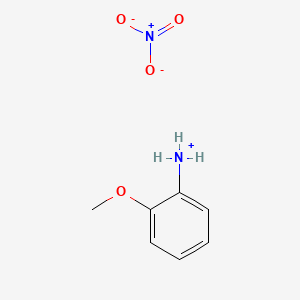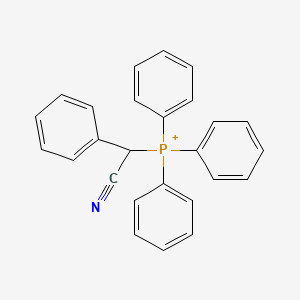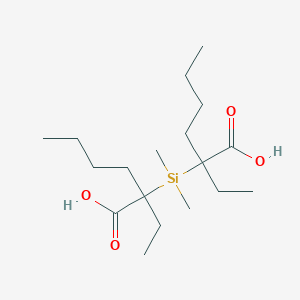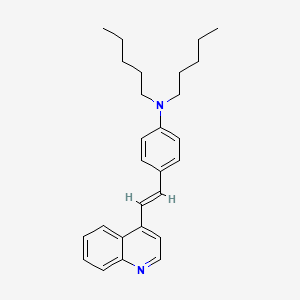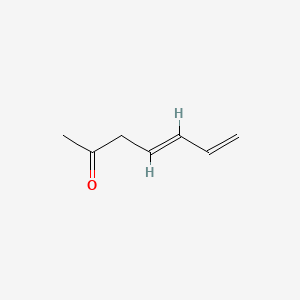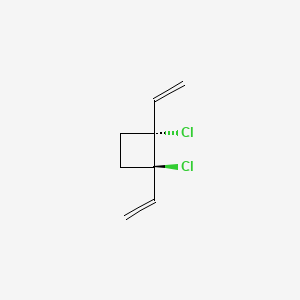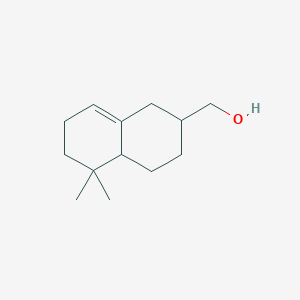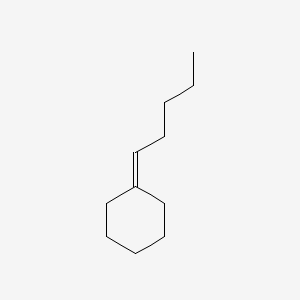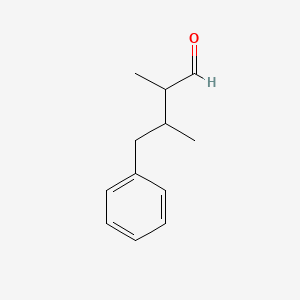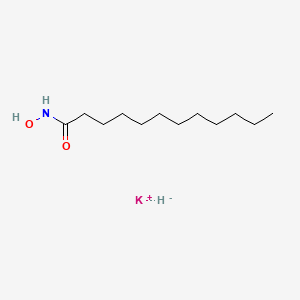
Potassium N-hydroxylauramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium N-hydroxylauramidate can be synthesized through the reaction of lauric acid with hydroxylamine, followed by neutralization with potassium hydroxide. The general reaction involves the formation of N-hydroxylauramide, which is then converted to its potassium salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the following steps:
Esterification: Lauric acid is esterified with methanol to form methyl laurate.
Hydroxylamination: Methyl laurate reacts with hydroxylamine to produce N-hydroxylauramide.
Neutralization: N-hydroxylauramide is neutralized with potassium hydroxide to yield this compound.
The reaction conditions generally include controlled temperatures and pH levels to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium N-hydroxylauramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Forms primary amides.
Substitution: Yields substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
Potassium N-hydroxylauramidate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which potassium N-hydroxylauramidate exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteinases, enzymes that require metal ions for their activity. By inhibiting these enzymes, this compound can interfere with various biological processes, including cell proliferation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
- Sodium N-hydroxylauramidate
- Calcium N-hydroxylauramidate
- Magnesium N-hydroxylauramidate
Comparison: Potassium N-hydroxylauramidate is unique due to its specific potassium ion, which influences its solubility and reactivity. Compared to sodium and calcium analogs, this compound may exhibit different binding affinities and biological activities, making it a distinct compound in its class.
Eigenschaften
CAS-Nummer |
94166-52-6 |
|---|---|
Molekularformel |
C12H26KNO2 |
Molekulargewicht |
255.44 g/mol |
IUPAC-Name |
potassium;hydride;N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2.K.H/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15;;/h15H,2-11H2,1H3,(H,13,14);;/q;+1;-1 |
InChI-Schlüssel |
GXEUVMONJAJNJG-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].CCCCCCCCCCCC(=O)NO.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


